molecular formula C14H12O3 B8371548 4-Phenoxyphenoxyacetaldehyde

4-Phenoxyphenoxyacetaldehyde

Cat. No. B8371548
M. Wt: 228.24 g/mol
InChI Key: HPHRPOFKOQCNRU-UHFFFAOYSA-N
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Patent
US04766152

Procedure details

280 ml of 1N HCl are added to a solution of 170 g of the acetal obtained in step (a) in 2000 ml of tetrahydrofuran, and the batch is stirred, under nitrogen, for 21 hours at 45° C. Subsequently, the tetrahydrofuran is distilled off in vacuo, the residue is taken up in diethyl ether and the resultant solution is washed repeatedly with saturated sodium bicarbonate solution and finally with water. The ethereal phase is dried over sodium sulfate and the solvent is distilled off entirely. The crude aldehyde is purified by chromatography over silica gel (eluant: a 1:1 mixture of diethyl ether and hexane), affording pure 4-phenoxyphenoxyacetaldehyde with a melting point of 79°-81° C.
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
acetal
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:4][CH:5](OCC)[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)C>O1CCCC1>[O:14]([C:11]1[CH:12]=[CH:13][C:8]([O:7][CH2:6][CH:5]=[O:4])=[CH:9][CH:10]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Name
acetal
Quantity
170 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)OC1=CC=CC=C1)OCC
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the batch is stirred, under nitrogen, for 21 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequently, the tetrahydrofuran is distilled off in vacuo
WASH
Type
WASH
Details
the resultant solution is washed repeatedly with saturated sodium bicarbonate solution and finally with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal phase is dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off entirely
CUSTOM
Type
CUSTOM
Details
The crude aldehyde is purified by chromatography over silica gel (eluant
ADDITION
Type
ADDITION
Details
a 1:1 mixture of diethyl ether and hexane),

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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